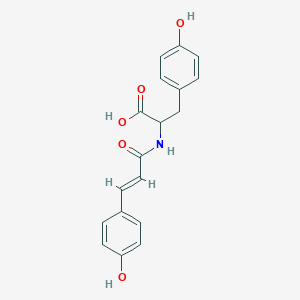
N-(4-ヒドロキシシンナモイル)チロシン
説明
N-(4-Hydroxycinnamoyl)tyrosine is a compound containing tyrosine or a derivative thereof resulting from the reaction of tyrosine at the amino group or the carboxy group . It has been detected in various foods, such as cocoa and cocoa products, cocoa beans, and cocoa powder .
Synthesis Analysis
The biosynthesis of hydroxycinnamic acid amides (HCAAs), which include N-(4-Hydroxycinnamoyl)tyrosine, involves the phenylalanine and tyrosine pathway. Essential enzymes for HCAA biosynthesis include Phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT), and tyrosine decarboxylase (TyDC) .Molecular Structure Analysis
The molecular structure of N-(4-Hydroxycinnamoyl)tyrosine consists of a C6C3 carbon skeleton with a double bond in the side chain that may have a cis or a trans configuration . The IUPAC name for this compound is 3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid .Chemical Reactions Analysis
HCAAs are secondary metabolites derived from the phenylalanine and tyrosine pathway. They contribute to many developmental processes as well as plant responses against biotic and abiotic stress responses .科学的研究の応用
チロシナーゼ阻害活性
N-(4-ヒドロキシシンナモイル)チロシン: は、メラニン生成(皮膚におけるメラニンの合成)の過程で重要な酵素であるチロシナーゼを阻害する可能性について研究されています 。この化合物の構造は、カテコール部分を含んでおり、既知のチロシナーゼ阻害剤の構造に似ています。この特性は、色素沈着過剰やメラズマなどの疾患の治療法の開発や、美白製品などの化粧品業界で活用できる可能性があります。
抗酸化作用
この化合物は、細胞の酸化ストレスに対抗する上で重要な、顕著な抗酸化作用を示します 。酸化ストレスは、神経変性疾患、癌、心血管疾患など、さまざまな疾患に関与しています。 ヒドロキシシンナモイル基の存在により、特にDPPHラジカルを捕捉し、脂質過酸化(LPO)を阻害する能力があり、細胞を損傷から保護します .
抗菌作用
研究によると、N-(4-ヒドロキシシンナモイル)チロシンは抗菌作用を有することが示されています 。この応用は、特に抗生物質耐性菌との闘いにおいて関連しています。さまざまな微生物種に対するこの化合物の有効性により、新しい抗菌剤の開発におけるさらなる研究の対象となっています。
将来の方向性
There is a need to specifically investigate the role of many HCAAs, including N-(4-Hydroxycinnamoyl)tyrosine, in view of plant molecular biology since it is still not fully conceptualized and explained at present . Future research could focus on the biosynthesis, physiology, and functions of HCAA accumulation in plants during plant growth and development as well as in response to senescence and drought stress .
作用機序
Target of Action
N-(4-Hydroxycinnamoyl)tyrosine is a derivative of tyrosine It’s known that tyrosine derivatives play significant roles in various biological processes, including plant growth and development .
Mode of Action
It’s known that hydroxycinnamic acid derivatives, including this compound, are secondary metabolites derived from the phenylalanine and tyrosine pathway . They contribute to many developmental processes as well as plant responses against biotic and abiotic stress responses .
Biochemical Pathways
N-(4-Hydroxycinnamoyl)tyrosine is involved in the phenylalanine and tyrosine metabolic pathway . Key enzymes in this pathway include Phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT), and tyrosine decarboxylase (TyDC) . These enzymes are essential for the biosynthesis of hydroxycinnamic acid amides, including N-(4-Hydroxycinnamoyl)tyrosine .
Pharmacokinetics
It’s known that this compound has been detected in various foods, such as cocoa and cocoa products, cocoa beans, and cocoa powder . This suggests that it can be absorbed into the body through dietary intake.
Result of Action
Hydroxycinnamic acid derivatives, including this compound, are known to have antioxidant properties . They also contribute to many developmental processes and plant responses against biotic and abiotic stress responses .
Action Environment
The action of N-(4-Hydroxycinnamoyl)tyrosine can be influenced by various environmental factors. For instance, plant growth and developmental processes, including flower development, senescence, sexual differentiation, plant defense, tuberization, cell division, cyto-morphogenesis cell wall cross-linking, and stress responses, can affect the accumulation of specific hydroxycinnamic acid amides .
生化学分析
Biochemical Properties
N-(4-Hydroxycinnamoyl)tyrosine interacts with several enzymes, proteins, and other biomolecules. The biosynthesis of this compound involves essential enzymes such as Phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT), and tyrosine decarboxylase (TyDC) . These interactions contribute to many developmental processes as well as plant responses against biotic and abiotic stress responses .
Cellular Effects
The effects of N-(4-Hydroxycinnamoyl)tyrosine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(4-Hydroxycinnamoyl)tyrosine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The condensation of CoA derivative of p-coumaric acid (thioester p-coumaroyl-CoA) and the amine tyramine catalyzed by THT further activates the synthesis of p-coumaroyltyramine .
Metabolic Pathways
N-(4-Hydroxycinnamoyl)tyrosine is involved in the phenylalanine and tyrosine metabolic pathway . It interacts with enzymes such as PAL, 4CL, THT, and TyDC
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-Hydroxycinnamoyl)tyrosine involves the reaction of tyrosine with 4-hydroxycinnamic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "Tyrosine", "4-hydroxycinnamic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Solvents (e.g. dichloromethane, methanol)" ], "Reaction": [ "Dissolve tyrosine and 4-hydroxycinnamic acid in a suitable solvent.", "Add DCC and DMAP to the reaction mixture and stir at room temperature for several hours.", "Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Characterize the product by spectroscopic methods such as NMR and mass spectrometry." ] } | |
CAS番号 |
77201-66-2 |
分子式 |
C18H17NO5 |
分子量 |
327.3 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5+/t16-/m0/s1 |
InChIキー |
LEEDEKWKJVUWGA-YKXBDCQTSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |
配列 |
Y |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




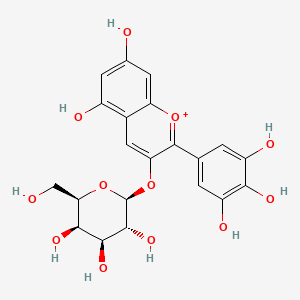


![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649326.png)

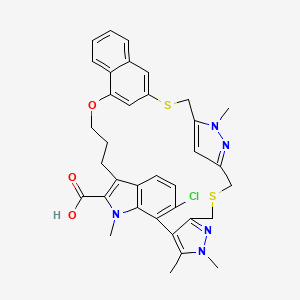
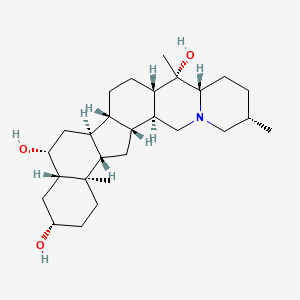

![6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine](/img/structure/B1649336.png)
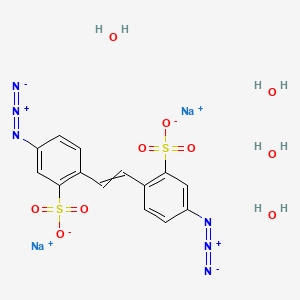

![2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B1649340.png)